5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide 5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 929513-11-1
VCID: VC11906432
InChI: InChI=1S/C19H19NO4/c1-4-23-15-9-10-17-16(11-15)18(12(2)24-17)19(21)20-13-5-7-14(22-3)8-6-13/h5-11H,4H2,1-3H3,(H,20,21)
SMILES: CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)OC)C
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol

5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

CAS No.: 929513-11-1

Cat. No.: VC11906432

Molecular Formula: C19H19NO4

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide - 929513-11-1

Specification

CAS No. 929513-11-1
Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
IUPAC Name 5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
Standard InChI InChI=1S/C19H19NO4/c1-4-23-15-9-10-17-16(11-15)18(12(2)24-17)19(21)20-13-5-7-14(22-3)8-6-13/h5-11H,4H2,1-3H3,(H,20,21)
Standard InChI Key MEEJGKQKJNEMGY-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)OC)C
Canonical SMILES CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)OC)C

Introduction

5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is an organic compound belonging to the class of benzofuran derivatives. It features a complex structure with a benzofuran core, an ethoxy group, a methoxy-substituted phenyl moiety, and a carboxamide functional group. This compound is synthesized primarily for research purposes in medicinal chemistry due to its potential pharmacological properties.

Synthesis and Characterization

The synthesis of 5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide involves multiple steps, typically requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like thin-layer chromatography and nuclear magnetic resonance (NMR) spectroscopy are often employed for monitoring the reaction progress and characterizing the compound.

Synthesis Steps

  • Starting Materials: Typically involves benzofuran derivatives and appropriate reagents for introducing the ethoxy and methoxy groups.

  • Reaction Conditions: Careful control of temperature, solvent, and reaction time.

  • Purification: Techniques such as recrystallization or chromatography may be used.

Potential Biological Activities

Research into the biological activities of 5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide suggests potential interactions with specific biological targets, which may include enzymes or receptors. These interactions could lead to various pharmacological effects, although detailed studies are needed to fully elucidate its mechanism of action.

Potential Applications

Application AreaPotential Use
Medicinal ChemistryDrug development due to potential pharmacological properties
PharmacologyInvestigation into biological activities and interactions with biological targets

Chemical Reactions and Versatility

5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, expanding its utility in organic synthesis and drug development. These reactions highlight the versatility of the compound in synthetic organic chemistry.

Types of Reactions

  • Nucleophilic Substitution: Possible due to the presence of the carboxamide group.

  • Electrophilic Substitution: May occur on the benzene ring of the benzofuran core.

  • Condensation Reactions: Involving the carboxamide group.

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